2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one
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Overview
Description
The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Anticonvulsant Activity
The compound 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one and its derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds were tested using maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, as per the Antiepileptic Drug Development (ADD) program's procedures. Among the synthesized compounds, one derivative, specifically 3-hydroxy-6-hydroxymethyl-2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one, showed significant activity against scMet-induced seizures without any neurotoxic effects in the tested doses, highlighting its potential as a promising anticonvulsant agent (Aytemir, Septioğlu, & Çalış, 2010).
Genotoxicity and Metabolic Activation
Another study explored the genotoxicity potential of a related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, which is a potent and selective 5-HT2C agonist with implications in obesity treatment. The research revealed a metabolism and dose-dependent increase of reverse mutations in certain strains, suggesting the bioactivation of the compound to a reactive intermediate that covalently binds to DNA. This study highlights the importance of understanding the metabolic pathways and potential genotoxicity of such compounds, which could be relevant for the safe development and application of related chemical entities (Kalgutkar et al., 2007).
Antimicrobial Activities
Further research into the antimicrobial properties of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which share a structural similarity with the compound , has been conducted. These studies have shown that certain derivatives possess significant antimicrobial activities against a range of bacteria and fungi, suggesting the potential for these compounds to be developed as new antimicrobial agents. Such findings underscore the versatility of this chemical scaffold in contributing to the development of novel therapeutic agents (Aytemir, Çalış, & Özalp, 2004).
Safety And Hazards
This involves detailing the safety measures to be taken while handling the compound and the hazards associated with it. It includes toxicity data, environmental impact, and first aid measures.
Future Directions
This involves discussing potential future research directions or applications of the compound based on its properties and effects.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and might not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-30-24-10-6-5-9-21(24)27-13-11-26(12-14-27)16-20-15-22(28)25(18-31-20)32-17-23(29)19-7-3-2-4-8-19/h2-10,15,18H,11-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITWHXFCNDLYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one |
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